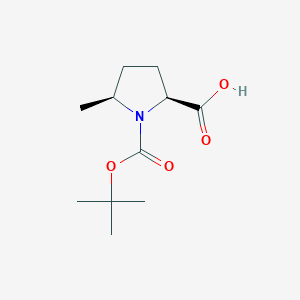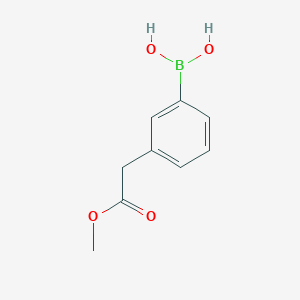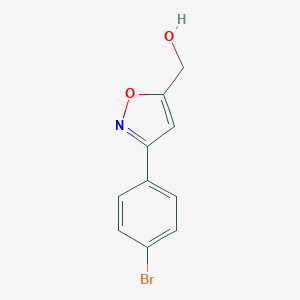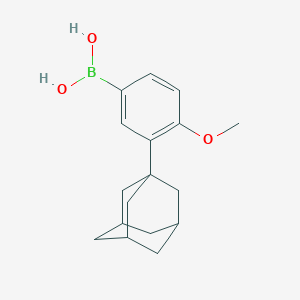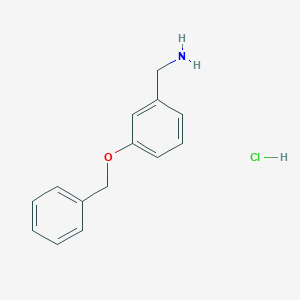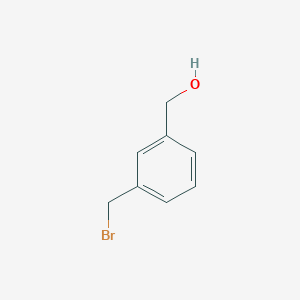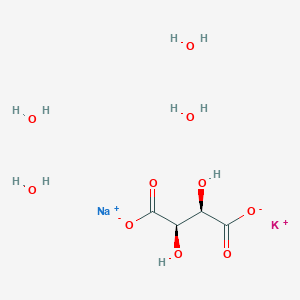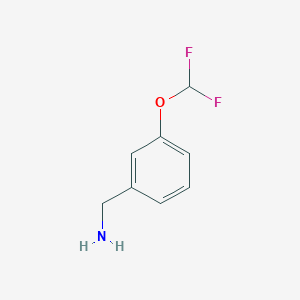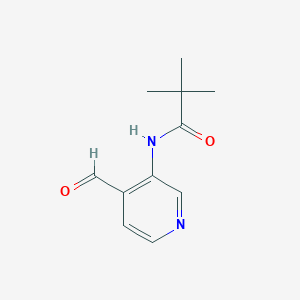
3,5-Bis(trifluoromethyl)benzyl alcohol
Overview
Description
3,5-Bis(trifluoromethyl)benzyl alcohol, also known as BTFBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colourless liquid with a sweet, fruity odour, and is used as a reagent in organic synthesis, to produce a variety of compounds, including pharmaceuticals, pesticides, and other organic materials. BTFBA is also used in the production of several other compounds, such as dyes, fragrances, and plant growth regulators. It is an important intermediate in the synthesis of many other organic compounds, and can be used in a variety of laboratory experiments.
Scientific Research Applications
Photochemical Heterolysis
- A study by Perrotta, Winter, and Falvey (2011) in "Organic letters" demonstrates the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, providing insights into the generation of a benzyl cation with a low-energy triplet state. This research contributes to the understanding of photochemical reactions involving benzyl alcohol derivatives (Perrotta, Winter, & Falvey, 2011).
Visible Light Photoredox-Catalyzed Deoxygenation
- Rackl, Kais, Kreitmeier, and Reiser (2014) in the "Beilstein Journal of Organic Chemistry" developed an environmentally benign protocol for the activation of carbon–oxygen single bonds of alcohols towards reductive bond cleavage under visible light photocatalysis using 3,5-bis(trifluoromethyl)-substituted benzoates (Rackl et al., 2014).
Enantioselective Synthesis
- Ouyang et al. (2013) in the "Journal of microbiology and biotechnology" reported an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, highlighting the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (Ouyang et al., 2013).
Biocatalytic Reduction
- Wang et al. (2011) in "Applied Microbiology and Biotechnology" explored the asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using a novel bacterial strain, Leifsonia xyli HS0904 (Wang et al., 2011).
Synthesis of Amino Acids
- Burger et al. (2006) in "Amino Acids" described a new route towards α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, utilizing 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles derived from benzyl alcohols (Burger et al., 2006).
Antimicrobial Compounds Synthesis
- Vora and Vyas (2019) in the "International Journal of Scientific Research in Science, Engineering and Technology" synthesized novel compounds containing 3,5-bis(trifluoromethyl)phenyl, evaluating their antibacterial and antifungal activities (Vora & Vyas, 2019).
Aerobic Oxidation Catalysis
- Urgoitia et al. (2015) in "RSC Advances" developed an efficient catalyst system for Pd-catalyzed aerobic oxidation of benzylic positions using 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate ligand, demonstrating advancements in oxidation reactions (Urgoitia et al., 2015).
Baeyer-Villiger Reactions
- Ten Brink, Vis, Arends, and Sheldon (2001) in "The Journal of organic chemistry" utilized bis[3,5-bis(trifluoromethyl)phenyl] diselenide for Baeyer-Villiger reactions with aqueous hydrogen peroxide, contributing to the field of organic oxidation reactions (Ten Brink et al., 2001).
Safety and Hazards
“3,5-Bis(trifluoromethyl)benzyl alcohol” is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3,5-Bis(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H6F6O . The primary target of this compound is the respiratory system . .
Mode of Action
It’s known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or proteins in the respiratory system, leading to an inflammatory response.
Biochemical Pathways
Given its impact on the respiratory system , it’s plausible that it affects pathways related to inflammation and immune response.
Pharmacokinetics
Safety data sheets indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It’s known to causeskin and eye irritation , as well as respiratory irritation . These effects suggest that the compound may trigger an inflammatory response at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be enhanced or mitigated depending on the exposure route (ingestion, skin contact, inhalation) and the concentration of the compound in the environment . .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The compound’s trifluoromethyl groups contribute to its high electronegativity and steric hindrance, which can affect the binding affinity and specificity of its interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by oxidation-reduction enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can determine its interactions with biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWPJOGDWRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186389 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32707-89-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the benefits of using 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in ionic liquid systems for asymmetric reduction reactions?
A1: [] The research highlights that incorporating this compound as a co-solvent in an ionic liquid system enhances the permeability of the substrate, 3,5-bis-trifluoromethyl acetophenone, through the cell membrane. This improved permeability leads to increased substrate solubility and reduces both substrate and product inhibition during the reaction. Consequently, the reaction efficiency is significantly improved, allowing for higher substrate concentrations and yields. The study demonstrates that the substrate concentration can be increased to 1200 mM from 50 mM, resulting in a yield improvement of 33.2% and a reduction rate in the water phase ranging from 70.4% to 93.8%, all while maintaining excellent enantioselectivity (ee > 99%).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

